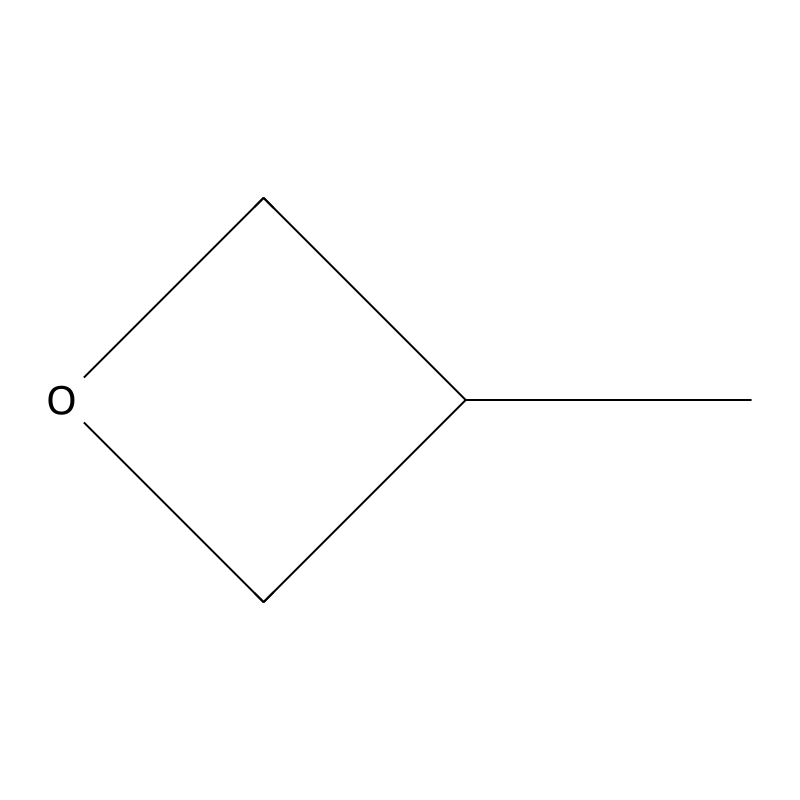3-Methyloxetane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Methyloxetane is a cyclic ether with the molecular formula . It is characterized by a four-membered ring structure that includes an oxygen atom and three carbon atoms, with a methyl group attached to one of the carbon atoms. This compound is notable for its unique properties as a small cyclic ether, which can influence its reactivity and interactions in various chemical environments. The structure of 3-methyloxetane can be represented as follows:
textO / \ C C / \ C C | | CH3 H
Due to its small size and the presence of the oxygen atom in the ring, 3-methyloxetane exhibits different physical and chemical properties compared to larger cyclic ethers.
Currently, there is no significant research available on the specific mechanism of action of 3-methyloxetane in any biological systems.
Due to the lack of specific data on 3-methyloxetane, it is advisable to handle it with caution assuming similar properties to other ethers. Potential hazards include:
- Flammability: Ethers are generally flammable liquids. 3-methyloxetane's low boiling point suggests a potential fire hazard [].
- Reactivity: The cyclic ether ring might be reactive with strong acids or bases, releasing heat [].
- Toxicity: Data is unavailable, but it is recommended to handle it with gloves and appropriate personal protective equipment due to its unknown properties [].
Monomer for Polymeric Materials
The cyclic ether structure of 3-methyloxetane makes it a potential candidate for use as a monomer in the synthesis of various polymers. Research on copolymers containing 3-methyloxetane with other cyclic ethers, like 3,3-Bis(azidomethyl)oxetane (BAMO), has been conducted to explore their use as energetic thermoplastic elastomers (ETPEs) for rocket propellants [].
Organic Synthesis Intermediate
3-Methyloxetane's functional group (a three-membered ring with an ether oxygen) could be useful as a starting material or intermediate in organic synthesis. For instance, research describes the use of a closely related compound, 3-hydroxymethyl-3-methyloxetane (HMMO), as a precursor in the synthesis of more complex molecules [].
Chemical Modification Studies
Several methods exist for synthesizing 3-methyloxetane:
- Reaction of 2-Methyl-1,3-Propanediol with Acetyl Chloride: This method involves heating a mixture of 2-methyl-1,3-propanediol and acetyl chloride at elevated temperatures (around 100°C) to promote cyclization and formation of the oxetane ring.
- Radical Cyclization: Another approach utilizes radical initiators to facilitate the formation of the oxetane ring from suitable precursors under controlled conditions.
These synthesis methods highlight the versatility in producing 3-methyloxetane and its derivatives.
3-Methyloxetane finds applications in various fields:
- Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules.
- Polymer Chemistry: The compound can be utilized in producing polymers with specific properties due to its cyclic structure.
- Pharmaceuticals: Although not widely documented, there may be potential applications in drug development based on its reactivity and structural characteristics.
Interaction studies involving 3-methyloxetane primarily focus on its reactivity with radicals and other reactive species. These investigations provide insights into how this compound behaves under different conditions, which is essential for predicting its stability and reactivity in various applications.
3-Methyloxetane shares structural similarities with several other cyclic ethers and related compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyloxirane | A three-membered cyclic ether (epoxide) | |
| 1,4-Dioxane | Contains two oxygen atoms in a six-membered ring | |
| Tetrahydrofuran | A five-membered cyclic ether | |
| 3-Methyloxetane-3-carboxylic acid | A derivative with a carboxylic acid functional group | |
| 1-(3-Methyloxetan-3-yl)ethanone | Contains an ethanone functional group |
The uniqueness of 3-methyloxetane lies in its four-membered ring structure, which influences its chemical behavior differently than these other compounds. Its small size and specific substituents allow for distinct reactivity patterns that can be exploited in various synthetic applications.








